Sulforhodamine B acid chloride
Overview
Description
Sulforhodamine B acid chloride, also known as Lissamine rhodamine B sulfonylchloride, is a fluorescent dye widely used in various scientific fields. It is a derivative of sulforhodamine B, which is known for its bright red fluorescence. The compound has the molecular formula C27H29ClN2O6S2 and a molecular weight of 577.11 g/mol . It is highly soluble in organic solvents such as methanol, ethanol, and acetone .
Mechanism of Action
Target of Action
The primary target of Sulforhodamine B acid chloride is the protein constituents of cells . It binds to these proteins in a stoichiometric manner , specifically to the basic amino acid residues of cells .
Mode of Action
This compound interacts with its targets through electrostatic binding . Under mild acidic conditions, it binds to the basic amino acid residues of cells . This binding is pH-dependent, and under mild basic conditions, the dye can be extracted from cells and solubilized for measurement .
Biochemical Pathways
The binding of this compound to the basic amino acid residues of cells forms a complex . The amount of this complex formed in the cells reflects the total protein content, which can be used to estimate the number of cells . The absorbance value measured at a wavelength of 515nm shows a good linear relationship with the cell count .
Result of Action
The binding of this compound to cellular proteins allows for the quantification of these proteins, which can be used to determine cell density . This makes it a valuable tool for in vitro cytotoxicity screening . The dye’s fluorescence properties also make it useful for applications such as laser-induced fluorescence (LIF) and cell density determination .
Action Environment
The action of this compound is influenced by the pH of its environment . Its binding to proteins is pH-dependent, occurring under mild acidic conditions and being reversible under mild basic conditions .
Biochemical Analysis
Biochemical Properties
Sulforhodamine B acid chloride is known to interact with proteins in cells. Its principle is based on the ability of the protein dye sulforhodamine B to bind electrostatically and pH dependent on protein basic amino acid residues . Under mild acidic conditions, it binds to protein basic amino acid residues of trichloroacetic acid-fixed cells . It can be quantitatively extracted from cells and solubilized for optical density measurement by weak bases such as Tris base .
Cellular Effects
The amount of dye extracted from stained cells is directly proportional to the cell mass . This property makes it a useful tool in measuring drug-induced cytotoxicity and cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteins in cells. It binds to the basic amino acid residues of proteins under mild acidic conditions . This binding is electrostatic and pH-dependent . The dye can then be extracted from the cells under mild basic conditions and solubilized for measurement .
Temporal Effects in Laboratory Settings
The SRB assay, which utilizes this compound, is known to be indefinitely stable . This suggests that this compound may also exhibit long-term stability.
Transport and Distribution
Due to its water-soluble nature , it is likely to be distributed throughout the aqueous compartments of cells and tissues.
Subcellular Localization
Given its use as a membrane-impermeable polar tracer , it is likely to be excluded from the interior of cellular organelles that are surrounded by a lipid bilayer.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulforhodamine B acid chloride is synthesized by reacting sulforhodamine B with thionyl chloride (SOCl2) under controlled conditions. The reaction typically involves dissolving sulforhodamine B in an appropriate solvent, such as dichloromethane, and then adding thionyl chloride dropwise while maintaining the temperature at around 0°C to 5°C. The reaction mixture is then stirred for several hours at room temperature to ensure complete conversion to the acid chloride .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Sulforhodamine B acid chloride primarily undergoes substitution reactions due to the presence of the reactive acid chloride group. It can react with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, ester, or thioester derivatives .
Common Reagents and Conditions:
Amines: React with this compound in the presence of a base such as triethylamine to form sulfonamide derivatives.
Alcohols: React with this compound in the presence of a base such as pyridine to form ester derivatives.
Major Products: The major products formed from these reactions are sulfonamide, ester, and thioester derivatives, which retain the fluorescent properties of the parent compound .
Scientific Research Applications
Sulforhodamine B acid chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent labeling reagent for the synthesis of rhodamine-labeled compounds.
Biology: Employed in cell staining and imaging studies due to its bright red fluorescence.
Medicine: Utilized in cytotoxicity assays to determine cell viability and proliferation.
Industry: Applied in the preparation of fluorescent tracers for various industrial processes.
Comparison with Similar Compounds
Sulforhodamine B: The parent compound, which is also a fluorescent dye but lacks the reactive acid chloride group.
Rhodamine B: Another fluorescent dye with similar properties but different chemical structure and applications.
Lissamine rhodamine B: A related compound used for similar purposes but with different spectral properties.
Uniqueness: Sulforhodamine B acid chloride is unique due to its reactive acid chloride group, which allows it to form covalent bonds with various nucleophiles. This property makes it highly versatile for use in labeling and detection applications, distinguishing it from other similar fluorescent dyes .
Properties
IUPAC Name |
5-chlorosulfonyl-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(28,31)32)17-26(23)38(33,34)35/h9-17H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERWMQJEYUIJBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)Cl)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62796-29-6 | |
Record name | Lissamine Rhodamine B sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62796-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lissamine rhodamine B sulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthylium, 9-[4-(chlorosulfonyl)-2-sulfophenyl]-3,6-bis(diethylamino)-, inner salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-[4-(chlorosulphonyl)-2-sulphonatophenyl]-3,6-bis(diethylamino)xanthylium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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